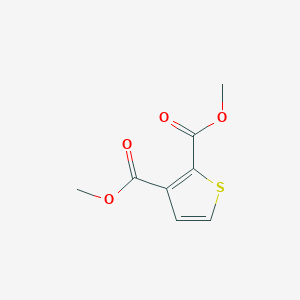

Dimethyl thiophene-2,3-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl thiophene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDDISBFSPJVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344609 | |

| Record name | Dimethyl thiophene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-68-6 | |

| Record name | Dimethyl thiophene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Thiophene-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl thiophene-2,3-dicarboxylate is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid thiophene core, functionalized with two adjacent ester groups, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. In drug discovery, the thiophene ring often serves as a bioisosteric replacement for a benzene ring, potentially improving metabolic stability and pharmacokinetic properties. The diester functionalities offer convenient handles for further chemical modifications, such as amidation or reduction, enabling the exploration of diverse chemical space. This guide provides a detailed examination of a practical and efficient synthetic route to Dimethyl thiophene-2,3-dicarboxylate, starting from readily available precursors.

Synthetic Strategy: A Two-Step Approach from 2,3-Dimethylthiophene

A robust and scalable synthesis of Dimethyl thiophene-2,3-dicarboxylate can be achieved through a two-step process commencing with the commercially available starting material, 2,3-dimethylthiophene. This strategy involves:

-

Side-chain bromination of 2,3-dimethylthiophene to yield 2,3-bis(bromomethyl)thiophene.

-

Oxidative conversion of the dibromide to the corresponding dicarboxylic acid, followed by in-situ or subsequent esterification to afford the target molecule, Dimethyl thiophene-2,3-dicarboxylate.

An alternative pathway from the intermediate 2,3-bis(bromomethyl)thiophene involves the Sommelet reaction to form 2,3-thiophenedicarboxaldehyde, which can then be oxidized to the dicarboxylic acid and subsequently esterified. This guide will focus on the more direct conversion of the dibromide to the dicarboxylic acid.

Part 1: Synthesis of 2,3-Bis(bromomethyl)thiophene

The initial step involves a free-radical bromination of the methyl groups of 2,3-dimethylthiophene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by a radical initiator such as benzoyl peroxide. The reaction is carried out in a non-polar solvent like carbon tetrachloride or chloroform under reflux conditions.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals, allowing for the controlled bromination of allylic and benzylic positions (in this case, the methyl groups attached to the aromatic thiophene ring) with minimal competing ring bromination.

-

Benzoyl Peroxide (Initiator): This peroxide readily undergoes homolytic cleavage upon heating to generate phenyl radicals, which then abstract a hydrogen atom from a trace amount of HBr to initiate the bromine radical chain reaction.

-

Solvent (Carbon Tetrachloride/Chloroform): These non-polar solvents are ideal for radical reactions as they do not readily participate in the reaction and can effectively dissolve the reactants. Refluxing provides the necessary thermal energy to initiate the radical chain reaction.

Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)thiophene [1]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,3-Dimethylthiophene | 112.19 | 11.22 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 35.60 g | 0.20 |

| Benzoyl Peroxide | 242.23 | 0.36 g | 0.0015 |

| Carbon Tetrachloride | 153.82 | 80 mL | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylthiophene (11.22 g, 0.10 mol) and carbon tetrachloride (80 mL).

-

Add benzoyl peroxide (0.36 g, 1.5 mmol) to the solution.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add N-bromosuccinimide (35.60 g, 0.20 mol) in portions to the refluxing mixture.

-

After the addition is complete, continue to reflux for 3 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield 2,3-bis(bromomethyl)thiophene as a solid.

Visualization of the Synthetic Pathway (Part 1)

Sources

Physical and chemical properties of Dimethyl thiophene-2,3-dicarboxylate

An In-depth Technical Guide to Dimethyl Thiophene-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl thiophene-2,3-dicarboxylate is a heterocyclic organic compound featuring a five-membered aromatic thiophene ring substituted with two methyl ester groups at the 2 and 3 positions.[1] This molecule serves as a versatile and valuable building block in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] The unique arrangement of its functional groups—the electron-rich thiophene core and the electron-withdrawing carboxylate moieties—imparts a distinct reactivity profile that allows for the construction of complex molecular architectures.[1][2] In pharmaceutical research, the thiophene nucleus is recognized as a "privileged scaffold," frequently employed as a bioisostere for phenyl rings to enhance biological activity and modulate pharmacokinetic properties.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of Dimethyl thiophene-2,3-dicarboxylate (CAS No. 14300-68-6).[5][6]

Physical and Spectroscopic Properties

The physical state of Dimethyl thiophene-2,3-dicarboxylate is typically a colorless to pale yellow liquid, characterized by a distinctive odor.[1] Its solubility in common organic solvents makes it a convenient reagent for a variety of chemical transformations.[1]

Data Summary

A compilation of its key physical and identifying properties is presented below.

| Property | Value | Source |

| IUPAC Name | dimethyl thiophene-2,3-dicarboxylate | [5] |

| CAS Number | 14300-68-6 | [5][6] |

| Molecular Formula | C₈H₈O₄S | [1][5] |

| Molecular Weight | 200.21 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Canonical SMILES | COC(=O)C1=C(SC=C1)C(=O)OC | [5] |

| InChIKey | CGDDISBFSPJVPK-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

While detailed spectral data requires access to specialized databases, the expected spectroscopic characteristics can be inferred from its structure:

-

¹H NMR: Proton NMR spectra would be expected to show singlets for the two distinct methyl ester protons (–OCH₃) and signals corresponding to the two protons on the thiophene ring.

-

¹³C NMR: Carbon NMR would reveal signals for the methyl carbons, the ester carbonyl carbons, and the four unique carbons of the thiophene ring.

-

Mass Spectrometry: The molecular ion peak in a mass spectrum would correspond to its molecular weight of 200.21 g/mol .[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the C=O stretching of the ester groups.

Chemical Properties and Reactivity

The chemical behavior of Dimethyl thiophene-2,3-dicarboxylate is governed by the interplay between the aromatic thiophene ring and the two adjacent ester functionalities. The ester groups are electron-withdrawing, which deactivates the thiophene ring towards typical electrophilic aromatic substitution reactions. However, these groups also provide reactive sites for nucleophilic attack.

Key Reactions

-

Hydrolysis: The methyl ester groups can be hydrolyzed under acidic or basic conditions to yield thiophene-2,3-dicarboxylic acid.[2] This dicarboxylic acid is itself a valuable precursor for synthesizing polymers and other complex molecules.[2][7]

-

Nucleophilic Acyl Substitution: The carbonyl carbons of the ester groups are susceptible to attack by nucleophiles. This allows for reactions such as amidation (reaction with amines to form amides) and transesterification (reaction with other alcohols).

-

Cycloaddition Reactions: Thiophene derivatives can participate in various cycloaddition reactions. For instance, related thiophene S-oxides have been shown to undergo [4+2] Diels-Alder type reactions, serving as the diene component.[8] While the reactivity of this specific diester in such reactions would require experimental validation, it represents a potential pathway for constructing fused-ring systems.[9]

Reaction Workflow: Hydrolysis

The hydrolysis of the diester to the corresponding dicarboxylic acid is a fundamental transformation.

Caption: Workflow for the hydrolysis of Dimethyl thiophene-2,3-dicarboxylate.

Synthesis and Experimental Protocols

Dimethyl thiophene-2,3-dicarboxylate is often used as an intermediate in multi-step syntheses.[1][10] For context, the synthesis of structurally related benzothiophene derivatives provides insight into the types of reactions used to construct such molecules.

Example Experimental Protocol: Synthesis of Dimethyl benzo[b]thiophene-2,3-dicarboxylate

This protocol illustrates a common method for forming a thiophene ring fused to another aromatic system, a reaction type relevant to the broader class of thiophene carboxylates.

Objective: To synthesize Dimethyl benzo[b]thiophene-2,3-dicarboxylate via the annulation of a thiophenol with an alkyne.[11]

Materials:

-

Benzenethiol

-

Dimethyl acetylenedicarboxylate (alkyne)

-

1,4-Dioxane (solvent)

-

Oxygen (balloon) or Air Atmosphere

-

Silica Gel (for column chromatography)

-

Petroleum ether/Ethyl acetate (eluent)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve benzenethiol (1 equivalent) and dimethyl acetylenedicarboxylate (2 equivalents) in 1,4-dioxane in a round-bottom flask.[11]

-

Atmosphere: Ensure the reaction is performed under an oxygen or air atmosphere (e.g., using a balloon filled with O₂).[11]

-

Heating: Heat the reaction mixture to 80 °C.[11]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 3-12 hours).[11]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[11]

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent.[11]

-

Characterization: Collect the fractions containing the desired product and confirm its identity and purity using NMR and mass spectrometry.[11]

Applications in Research and Drug Development

The thiophene scaffold is of significant interest to medicinal chemists. Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, while its heteroatom provides an additional site for hydrogen bonding and metabolic manipulation.[3][4]

-

Pharmaceutical Intermediate: Dimethyl thiophene-2,3-dicarboxylate is a key intermediate for producing more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4][12]

-

Agrochemicals: The compound serves as a precursor in the synthesis of novel agrochemicals.[1]

-

Materials Science: Thiophene-containing molecules are foundational to the development of conductive polymers and organic semiconductors.[2][12] The functional groups on Dimethyl thiophene-2,3-dicarboxylate allow it to be incorporated into larger polymeric structures for applications in organic electronics.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Dimethyl thiophene-2,3-dicarboxylate. While a specific safety data sheet (SDS) for this exact compound was not fully detailed in the search, general guidelines for related thiophene derivatives apply.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13][14][15]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[13][16]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[13][16]

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

Dimethyl thiophene-2,3-dicarboxylate is a functionally rich and synthetically versatile molecule. Its combination of an aromatic thiophene core and reactive ester groups makes it an important building block for creating advanced materials and novel therapeutic agents. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). Dimethyl thiophene-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Y., Wu, R., Zhao, S., Quan, Z., Su, Y., & Huo, C. (2018). Air Promoted Annulation of Thiophenols with Alkynes Leading to Benzothiophenes. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

-

Chemical Synthesis Database. (2025, May 20). dimethyl 2,3-thiophenedicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylthieno(2,3-b)thiophene-2,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde.

-

ResearchGate. (2025, August 6). Formation and [4 + 2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1 from dimethyl thiophene dicarboxylate (3). Retrieved from [Link]

-

Mabkhot, Y. N., et al. (2013). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

- Lecture Notes. (n.d.). The [3+2] Cycloaddition Reaction.

-

Kamal, A., et al. (2015). Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids. Retrieved from [Link]

-

IOSR Journal. (2018, March 19). Cycloaddition Reactions of Benzo[b]thiophene S-Oxides. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

- Supporting Information. (n.d.).

-

MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics. Retrieved from [Link]

Sources

- 1. CAS 14300-68-6: Dimethyl thiophene-2,3-dicarboxylate [cymitquimica.com]

- 2. Thiophene-2,3-dicarboxylic Acid | Research Chemical [benchchem.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl thiophene-2,3-dicarboxylate | C8H8O4S | CID 598245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl thiophene-2,3-dicarboxylate | 14300-68-6 [chemicalbook.com]

- 7. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

Crystal Structure Analysis of Dimethyl thiophene-2,3-dicarboxylate: A Prototypical Guide to Synthesis, Diffraction, and Supramolecular Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Dimethyl thiophene-2,3-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a scaffold or intermediate necessitates a profound understanding of its three-dimensional structure and intermolecular interactions, which dictate its physicochemical properties, crystal packing, and ultimately, its behavior in a solid-state formulation. While a specific, publicly available crystal structure for this exact molecule is not prevalent, this guide provides a comprehensive, prototypical methodology for its analysis. We leverage data from closely related thiophene derivatives to construct an authoritative workflow, from synthesis and crystallization to advanced structural elucidation and computational analysis. This document serves as a robust framework for researchers undertaking the crystallographic characterization of novel thiophene-based compounds.

Introduction: The Rationale for Structural Elucidation

The spatial arrangement of atoms and molecules in a crystal lattice is fundamental to a compound's properties, including solubility, stability, and bioavailability. For drug development professionals, controlling and understanding the crystalline form (polymorphism) is a critical step in formulation. For materials scientists, crystal engineering allows for the design of materials with specific optical or electronic properties.

Thiophene derivatives are ubiquitous in pharmaceuticals and organic electronics. The analysis of Dimethyl thiophene-2,3-dicarboxylate (C₈H₈O₄S) provides a case study in the state-of-the-art techniques used to provide this essential structural information.[1] This guide details the causality behind each experimental choice, ensuring a self-validating and reproducible scientific protocol.

Synthesis and Single Crystal Growth

Synthetic Pathway

The synthesis of Dimethyl thiophene-2,3-dicarboxylate can be approached through several established routes for thiophene functionalization. A common strategy involves the derivatization of a pre-formed thiophene ring. For instance, related benzo[b]thiophene dicarboxylates are synthesized by dissolving benzenethiol and an alkyne in a solvent like 1,4-dioxane under an oxygen atmosphere.[2] For the title compound, a plausible approach could involve the oxidation and subsequent esterification of 2,3-dimethylthiophene.[3]

Exemplary Protocol:

-

Starting Material: 2,3-Dimethylthiophene.

-

Oxidation: Treatment with a suitable oxidizing agent (e.g., KMnO₄ or RuCl₃/NaIO₄) to form thiophene-2,3-dicarboxylic acid.

-

Esterification (Fischer-Speier): The resulting diacid is refluxed in excess methanol with a catalytic amount of a strong acid (e.g., H₂SO₄) to yield the desired Dimethyl thiophene-2,3-dicarboxylate.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

The Critical Step: Growing Diffraction-Quality Crystals

The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal. The goal is to obtain a single, well-ordered crystal free of significant defects. Slow evaporation is a reliable and widely used technique.

Field-Proven Protocol for Crystal Growth:

-

Solvent Selection: A solvent system in which the compound is sparingly soluble is ideal. For thiophene derivatives, mixtures like ethanol/water or solvents like dimethylformamide (DMF) and dichloromethane (CH₂Cl₂) are often effective.[4][5]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. The slow reduction in solvent volume gradually increases the concentration, promoting the formation of large, well-ordered crystals.

-

Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, they should be carefully harvested using a spatula or loop.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[6] It allows for the measurement of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Diagram of the SC-XRD Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is placed on a diffractometer equipped with a CCD area detector. To minimize thermal motion and obtain higher resolution data, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.[6] Data are collected using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å).

-

Data Reduction: The raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors like Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model. Software such as SHELXS is standard for this step.[5]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., using SHELXL).[5] This process optimizes the atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

Structural Dissection and Supramolecular Insights

Molecular Structure

The primary output of the SC-XRD analysis is the definitive molecular structure.

Diagram of Dimethyl thiophene-2,3-dicarboxylate:

Caption: Molecular Structure of Dimethyl thiophene-2,3-dicarboxylate.[1]

The analysis would confirm the connectivity and provide precise geometric parameters. Based on related structures, the thiophene ring is expected to be essentially planar.[7] The orientation of the two dimethyl carboxylate groups relative to the thiophene ring is of key interest, as this conformation will influence crystal packing.

Table 1: Prototypical Crystallographic and Refinement Data (Note: Data presented here are illustrative examples based on typical values for small organic molecules and should be replaced with experimental results.)

| Parameter | Value |

| Chemical formula | C₈H₈O₄S |

| Formula weight | 200.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.95 |

| b (Å) | 9.90 |

| c (Å) | 13.45 |

| β (°) | 106.1 |

| Volume (ų) | 1015 |

| Z | 4 |

| T (K) | 100(2) |

| R[F² > 2σ(F²)] | < 0.05 |

| wR(F²) | < 0.15 |

Intermolecular Interactions & Crystal Packing

No crystal is held together by a single molecule; rather, it is a complex supramolecular assembly. Understanding the non-covalent interactions that dictate this assembly is crucial. In thiophene dicarboxylate systems, several key interactions are anticipated.[4][8][9]

-

C—H···O Hydrogen Bonds: The methyl and thiophene hydrogens can act as weak donors to the carbonyl oxygens of neighboring molecules, often forming extensive networks that are critical to the overall packing.[4]

-

C—H···π Interactions: The electron-rich π-system of the thiophene ring can act as an acceptor for hydrogen atoms from adjacent molecules.[8]

-

π-π Stacking: The planar thiophene rings may stack on top of each other, although this can be sterically hindered by the carboxylate groups.

-

C—H···S Interactions: Weak hydrogen bonds involving the sulfur atom of the thiophene ring can also contribute to the stability of the crystal lattice.[10]

Diagram of Key Intermolecular Interactions:

Caption: Primary Non-Covalent Interactions in Crystal Packing.

Hirshfeld Surface Analysis

To quantify the relative contributions of these different intermolecular contacts, Hirshfeld surface analysis is an invaluable computational tool. It maps the regions of space where a molecule is in contact with its neighbors. The surface is colored to show different properties, and 2D "fingerprint plots" are generated that summarize the types and prevalence of interactions.[4][10]

For similar thiophene-containing crystal structures, analyses consistently show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to crystal packing, often accounting for over 85% of the total intermolecular contacts.[4][8] The presence of sharp spikes in the fingerprint plot would be definitive evidence for specific interactions like C—H···O hydrogen bonds.

Conclusion

The crystal structure analysis of Dimethyl thiophene-2,3-dicarboxylate, as outlined in this guide, is a multi-faceted process that combines organic synthesis, precision instrumentation, and computational analysis. By following this rigorous, self-validating workflow, researchers can obtain a definitive three-dimensional structure of the molecule. This information is not merely academic; it provides the fundamental data required to understand and predict the solid-state behavior of the compound, a cornerstone for rational drug design, formulation, and the development of novel organic materials. The insights gained from the molecular geometry and the intricate network of non-covalent interactions are critical for advancing the application of this important class of heterocyclic compounds.

References

-

Al-Majid, A. M., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, E80, 573-577. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Huseynov, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79, 1074-1080. [Link]

-

ResearchGate. (2021). Solvent Evaporation Method and Crystal Structure of Thiophene-2,3-dicarboxylate. ResearchGate. [Link]

-

Mabkhot, Y. N., et al. (2013). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1272. [Link]

-

Wang, Y., et al. (2021). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 11(8), 947. [Link]

-

Huseynov, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl). IUCrData, 8(10), x230985. [Link]

-

PubChem. (n.d.). Dimethyl thiophene-2,3-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Ghabbour, H. A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2111. [Link]

-

Al-Majid, A. M., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl). IUCrData, 9(6), x240683. [Link]

-

NIST. (n.d.). Thiophene, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]

-

Mironov, M. A., et al. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 27(22), 7724. [Link]

-

Al-Omair, M. A. (2015). Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl- 4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxl. Journal of Chemical and Pharmaceutical Research, 7(3), 1121-1126. [Link]

-

PubChem. (n.d.). Dimethyl 4-aminothiophene-2,3-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Xtal_chem_group. (n.d.). Single crystal X-ray diffraction. University of Milan. [Link]

Sources

- 1. Dimethyl thiophene-2,3-dicarboxylate | C8H8O4S | CID 598245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Thiophene, 2,3-dimethyl- [webbook.nist.gov]

- 4. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.unimi.it [sites.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Thermal Stability and Reactivity of Dimethyl Thiophene-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl thiophene-2,3-dicarboxylate is a substituted heterocyclic compound featuring a thiophene core with two adjacent methyl ester groups. This arrangement of functional groups imparts a unique profile of thermal stability and chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Thiophene derivatives are known for their significant pharmacological activities and applications in electronic materials.[1] This guide provides a comprehensive analysis of the compound's thermal behavior, exploring its decomposition pathways and stability limits through established analytical techniques. Furthermore, it delves into its chemical reactivity, focusing on key transformations such as hydrolysis of the ester groups and cycloaddition reactions involving the thiophene ring. Detailed, field-proven experimental protocols are provided to serve as a practical resource for scientists engaged in the synthesis and modification of this and related molecules.

Introduction and Physicochemical Properties

Dimethyl thiophene-2,3-dicarboxylate belongs to the class of thiophenes, which are five-membered aromatic heterocycles containing a sulfur atom.[2] The aromatic nature of the thiophene ring provides a degree of stability, while the two vicinal ester functionalities serve as reactive handles for a wide array of chemical transformations.[3][4] This combination makes the molecule an attractive building block for constructing more complex molecular architectures, including novel drug candidates and functional organic materials.[1][5] Understanding the compound's stability and reactivity is paramount for its effective utilization in multi-step syntheses and for ensuring the integrity of final products.

Table 1: Physicochemical Properties of Dimethyl Thiophene-2,3-dicarboxylate

| Property | Value | Source |

| IUPAC Name | dimethyl thiophene-2,3-dicarboxylate | [6] |

| Molecular Formula | C₈H₈O₄S | [6] |

| Molecular Weight | 200.21 g/mol | [6] |

| CAS Number | 14300-68-6 | [6] |

| Canonical SMILES | COC(=O)C1=C(SC=C1)C(=O)OC | [6] |

| InChIKey | CGDDISBFSPJVPK-UHFFFAOYSA-N | [6] |

Thermal Stability Analysis

The thermal stability of an active pharmaceutical ingredient or a synthetic intermediate is a critical parameter that influences its storage, handling, and processing conditions. Decomposition at elevated temperatures can lead to loss of material, formation of impurities, and potentially hazardous situations.

Based on these analogous structures, it is reasonable to predict that the thermal decomposition of Dimethyl thiophene-2,3-dicarboxylate would initiate with the loss of one or both methoxy groups from the ester functionalities, followed by the fragmentation of the thiophene ring at higher temperatures. The onset of decomposition (T₅%) for this compound is likely to be in the range of 200-280 °C.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of a compound.[9] The causality behind this choice is its ability to precisely measure mass loss as a function of temperature, providing clear data on decomposition onset and stages.

Objective: To determine the initial decomposition temperature (T₅%) and profile the thermal degradation stages of Dimethyl thiophene-2,3-dicarboxylate.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument (e.g., Netzsch TG 209 F1 Iris or similar) for temperature and mass using certified reference materials.[9] This step is critical for data accuracy and trustworthiness.

-

Sample Preparation: Place 5-10 mg of Dimethyl thiophene-2,3-dicarboxylate into an inert crucible (e.g., alumina). An accurate initial mass is essential for calculating percentage mass loss.

-

Experimental Conditions:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate of 10 °C/min. A linear heating rate ensures reproducible results.[9]

-

Maintain a constant flow of an inert gas, such as nitrogen or argon (e.g., 50 mL/min), throughout the experiment to prevent oxidative decomposition.[7][8]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates (Tₘₐₓ).

-

Determine the T₅% value, which is the temperature at which 5% of the initial mass has been lost. This is a standard metric for the onset of decomposition.[7]

-

Visualization: TGA Experimental Workflow

The following diagram illustrates the logical flow of a TGA experiment, ensuring a self-validating and reproducible process.

Caption: Workflow for determining thermal stability via TGA.

Chemical Reactivity and Synthetic Utility

The reactivity of Dimethyl thiophene-2,3-dicarboxylate is governed by the interplay between the aromatic thiophene ring and the electron-withdrawing ester groups. The thiophene ring itself is generally more reactive towards electrophilic substitution than benzene, but the presence of two deactivating carboxylate groups at the 2 and 3 positions significantly reduces the electron density of the ring, making it less susceptible to electrophilic attack.[2][10][11] Consequently, its most significant reactions involve the ester functionalities and cycloaddition pathways.

Hydrolysis

The methyl ester groups can be readily hydrolyzed under basic or acidic conditions to yield the corresponding thiophene-2,3-dicarboxylic acid. This transformation is a cornerstone of its synthetic utility, as the resulting diacid can be converted into other functional groups (e.g., acid chlorides, amides) or used as a ligand in coordination chemistry.[12][13]

Protocol: Base-Catalyzed Hydrolysis

Objective: To convert Dimethyl thiophene-2,3-dicarboxylate to thiophene-2,3-dicarboxylic acid.

Rationale: Saponification using a strong base like NaOH is a high-yielding and straightforward method for ester hydrolysis. The use of a co-solvent like methanol ensures the miscibility of the organic ester and the aqueous base.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Dimethyl thiophene-2,3-dicarboxylate (1.0 eq.) in methanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (2.2-2.5 eq.) dropwise to the stirred solution. Using a slight excess of base ensures complete reaction.

-

Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid. The dicarboxylic acid product will precipitate.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield thiophene-2,3-dicarboxylic acid.

Cycloaddition Reactions

The thiophene ring, despite its aromaticity, can participate in cycloaddition reactions, particularly when its aromatic character is disrupted or when reacting with highly reactive partners.[14] The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings.[15] While thiophene itself is a poor diene due to its aromatic stability, its reactivity can be enhanced by oxidation of the sulfur atom or through the use of Lewis acid catalysis and high pressure.[14][16] The electron-withdrawing ester groups on Dimethyl thiophene-2,3-dicarboxylate make it a potential dienophile in inverse-electron-demand Diels-Alder reactions, or the ring itself can act as a diene with very reactive dienophiles.

A key synthetic strategy involves the in-situ oxidation of the thiophene to a thiophene-S-oxide, which is a much more reactive diene. This transient species can then be trapped by a dienophile.

Protocol: Diels-Alder Reaction via Thiophene-S-Oxide

Objective: To synthesize a substituted cyclohexene derivative via a [4+2] cycloaddition.

Rationale: The oxidation of the thiophene sulfur with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) temporarily breaks the ring's aromaticity, creating a highly reactive diene (the S-oxide). This diene is immediately trapped by a dienophile, such as N-phenylmaleimide, to form the cycloadduct. The reaction is self-validating as the formation of the product confirms the transient existence of the reactive intermediate.

Methodology:

-

Reaction Setup: Dissolve Dimethyl thiophene-2,3-dicarboxylate (1.0 eq.) and N-phenylmaleimide (1.1 eq.) in a chlorinated solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA (1.1 eq.) in CH₂Cl₂ dropwise over 30 minutes. The slow addition helps to control the exothermic oxidation and favors trapping over side reactions.

-

Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC for the formation of the product (typically 12-24 hours).

-

Workup:

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.

Visualization: Diels-Alder Reaction Mechanism

The diagram below illustrates the concerted [4+2] cycloaddition between the transient thiophene-S-oxide and N-phenylmaleimide.

Caption: Reaction pathway for the Diels-Alder cycloaddition.

Conclusion

Dimethyl thiophene-2,3-dicarboxylate is a versatile synthetic intermediate characterized by moderate to high thermal stability and a well-defined reactivity profile. Its thermal decomposition is likely initiated by the loss of its ester functionalities at temperatures exceeding 200 °C. The compound's chemical behavior is dominated by reactions of the ester groups, such as hydrolysis, and its participation in cycloaddition reactions like the Diels-Alder reaction, often requiring activation of the thiophene ring. The protocols and data presented in this guide offer a robust framework for researchers to confidently and effectively utilize this compound in the development of novel molecules for pharmaceutical and material science applications.

References

- Gribble, G. W. (2010). Chapter 5 - Five-Membered Ring Systems: Thiophenes and Se, Te Analogs. In Comprehensive Organic Synthesis II (Second Edition), 4, 365-439.

- Penalver, A., et al. (2018). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry.

- Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161.

- Guidi, M., et al. (2016). Insights into the Reactivity of Thiophene: Heterogeneous Alkylation.

- Mishra, R., & Jain, S. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Barbier, F., & Wudl, F. (2006). Conjugated poly(thiophenes)

-

Thiophene. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].

- Osorio-Madrazo, A., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(3), 485.

- Antipin, V. A., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. International Journal of Molecular Sciences, 23(19), 11417.

- Perinbaraj, S. (2019). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. SlideShare.

- Pharma Guideline. (2021). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.

- ResearchGate. (2019).

- Cholewińska, A., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Sztanke, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10762.

- Papageorgiou, G. Z., et al. (2020).

-

Diels-Alder reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].

- Mediavilla, C., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1032.

- Zhang, J., et al. (2016). Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. ACS Applied Materials & Interfaces, 8(45), 30971-30978.

- Zhang, L., et al. (2015). Lanthanide-Thiophene-2,5-dicarboxylate Frameworks: Ionothermal Synthesis, Helical Structures, Photoluminescent Properties, and Single-Crystal-to-Single-Crystal Guest Exchange. Inorganic Chemistry, 54(4), 1391-1398.

- Kotha, S., & Gunawardena, G. (2011). Diels–Alder Reaction of Thiophene: Dramatic Effects of High-Pressure/Solvent-Free Conditions. The Journal of Organic Chemistry, 76(13), 5413-5418.

- Mediavilla, C., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity Against Cancer. MDPI.

- Wipf, P. (n.d.). The Diels-Alder Reaction: Part 2. University of Pittsburgh.

-

PubChem. (n.d.). Dimethyl thiophene-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

- Mabkhot, Y. N., et al. (2013). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1272.

- Stradi, G., et al. (1999). The thermal decomposition of dimethoate.

-

PubChem. (n.d.). 2,3-Dimethylthiophene. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

Sources

- 1. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes | MDPI [mdpi.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Dimethyl thiophene-2,3-dicarboxylate | C8H8O4S | CID 598245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 11. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Dimethyl Thiophene-2,3-dicarboxylate in Common Organic Solvents

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like dimethyl thiophene-2,3-dicarboxylate, a thiophene derivative with potential applications in materials science and as a building block in medicinal chemistry, understanding its solubility profile is paramount.[2] The choice of solvent can significantly impact reaction kinetics, yield, and purity during synthesis. In drug development, solubility influences bioavailability, formulation, and dosage.[3] Therefore, a thorough understanding of a compound's interaction with various solvents is not merely academic but a critical aspect of process development and optimization.

Molecular Structure of Dimethyl Thiophene-2,3-dicarboxylate:

Caption: Molecular structure of dimethyl thiophene-2,3-dicarboxylate.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the polarity of the solute and the solvent.[5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5]

Factors Influencing the Solubility of Dimethyl Thiophene-2,3-dicarboxylate:

-

Polarity: The dimethyl thiophene-2,3-dicarboxylate molecule possesses both polar and non-polar characteristics. The ester functional groups (-COOCH₃) introduce polarity through their carbonyl (C=O) and ether (C-O) linkages, capable of dipole-dipole interactions and hydrogen bonding with protic solvents. The thiophene ring, while aromatic, is less polar than the ester groups. The overall polarity suggests that it will be more soluble in solvents of intermediate polarity.

-

Molecular Size and Shape: Larger molecules generally exhibit lower solubility as more energy is required to overcome the lattice forces in the solid state.[5][6]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to break the intermolecular forces in the solid solute.[7]

-

Solvent-Solute Interactions: Stronger interactions between the solute and solvent molecules lead to greater solubility.[1] For dimethyl thiophene-2,3-dicarboxylate, solvents that can engage in dipole-dipole interactions with the ester groups are likely to be effective.

Based on these principles, we can make qualitative predictions about the solubility of dimethyl thiophene-2,3-dicarboxylate in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of Dimethyl Thiophene-2,3-dicarboxylate

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | "Like dissolves like" principle; significant mismatch in polarity.[4] |

| Toluene | Non-polar (aromatic) | Low to Moderate | The aromatic ring may have some favorable interaction with the thiophene ring. |

| Diethyl Ether | Moderately Polar | Moderate | The ether group can interact with the ester groups of the solute. |

| Dichloromethane | Polar aprotic | Moderate to High | Good solvent for many organic compounds with moderate polarity. |

| Ethyl Acetate | Polar aprotic | Moderate to High | The ester functionality of the solvent can interact favorably with the solute's ester groups. |

| Acetone | Polar aprotic | Moderate to High | The polar carbonyl group can interact with the solute's ester groups. |

| Isopropanol | Polar protic | Moderate | Capable of hydrogen bonding, but the alkyl chain reduces overall polarity compared to methanol or ethanol. |

| Ethanol | Polar protic | Moderate to High | The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygens of the ester. Recrystallization of a similar compound from an ethanol/water mixture suggests good solubility in ethanol.[8] |

| Methanol | Polar protic | Moderate to High | Similar to ethanol, the hydroxyl group can engage in hydrogen bonding. |

| Water | Highly Polar | Very Low | The non-polar thiophene ring and methyl groups of the esters will limit solubility in water. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar aprotic | High | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Highly Polar aprotic | High | Another strong, polar aprotic solvent with broad dissolving power. |

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental measurement is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[9] This involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.[10] The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method.

General Experimental Workflow

The overall process for the experimental determination of solubility is outlined below.

Caption: General workflow for experimental solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

Dimethyl thiophene-2,3-dicarboxylate (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV/Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of dimethyl thiophene-2,3-dicarboxylate to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Draw the supernatant through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent.

-

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using either UV/Vis spectroscopy or HPLC.

-

Using UV/Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for dimethyl thiophene-2,3-dicarboxylate in the specific solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.[11]

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[12]

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to separate and quantify dimethyl thiophene-2,3-dicarboxylate.[13][14]

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

-

Inject the diluted sample and use the calibration curve to determine its concentration.

-

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Advanced Considerations and Troubleshooting

-

Polymorphism: The crystal form (polymorph) of the solute can affect its solubility. Ensure that the same polymorph is used consistently throughout the experiments.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Use high-purity, anhydrous solvents where appropriate.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the solute, solvent, and temperature. It may be necessary to perform a time-course study to determine the optimal equilibration time.

-

Kinetic vs. Thermodynamic Solubility: The protocol described determines the thermodynamic (equilibrium) solubility. Kinetic solubility, which is often measured in high-throughput screening, involves precipitating the compound from a stock solution (e.g., in DMSO) into an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[15]

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of dimethyl thiophene-2,3-dicarboxylate in common organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers can generate the reliable solubility data necessary for a wide range of applications, from synthetic chemistry to pharmaceutical formulation. The provided methodologies are designed to be self-validating, ensuring the generation of accurate and reproducible results.

References

-

How to determine the solubility of a substance in an organic solvent ? - ResearchGate. (2024). Retrieved from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023). Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? - ResearchGate. (2017). Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). Retrieved from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (2014). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Factors affecting solubility. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Solubility Correlations of Common Organic Solvents | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

-

Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.). Retrieved from [Link]

-

Factors Affecting Solubility - BYJU'S. (n.d.). Retrieved from [Link]

-

Dimethyl thiophene-2,3-dicarboxylate | C8H8O4S | CID 598245 - PubChem. (n.d.). Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - ChemRxiv. (n.d.). Retrieved from [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.). Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020). Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (n.d.). Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved from [Link]

-

Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]

-

Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC - NIH. (2022). Retrieved from [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Chemical Properties of 2,5-Thiophenedicarboxylic acid (CAS 4282-31-9) - Cheméo. (n.d.). Retrieved from [Link]

-

What Factors Affect Solubility? | Professor Dave & Chegg Explain - YouTube. (2024). Retrieved from [Link]

-

Understanding the Synthesis and Properties of Thiophene-3,4-dicarboxylic Acid. (n.d.). Retrieved from [Link]

-

Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - MDPI. (2024). Retrieved from [Link]

-

2,3-Disubstituted Thiophene-Based Organic Dyes for Solar Cells | Chemistry of Materials. (n.d.). Retrieved from [Link]

-

Recrystallization with two solvents : r/Chempros - Reddit. (2019). Retrieved from [Link]

-

Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate - MDPI. (2022). Retrieved from [Link]

-

Thiophene-2-carboxylic acid ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Dimethyl thiophene-2,4-dicarboxylate | C8H8O4S | CID 13156398 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. improvedpharma.com [improvedpharma.com]

- 4. chem.ws [chem.ws]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. byjus.com [byjus.com]

- 8. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. asianjpr.com [asianjpr.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Dimethyl Thiophene-2,3-dicarboxylate in Diels-Alder Reactions for Aromatic Synthesis

Preamble: Overcoming Aromaticity for Synthetic Innovation

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereospecific method for the formation of six-membered rings.[1] However, the inherent aromaticity and stability of the thiophene nucleus present a significant thermodynamic barrier to its participation as a diene component in conventional [4+2] cycloadditions.[2] Unmodified thiophenes typically require extreme conditions, such as high pressures (8-15 kbar) or potent Lewis acid catalysis, to overcome this reluctance to react.[2][3]

This guide focuses on a more elegant and widely applicable strategy: the temporary disruption of aromaticity to unleash the synthetic potential of the thiophene core. Specifically, we will detail the use of Dimethyl thiophene-2,3-dicarboxylate not as a direct reactant, but as a precursor to a highly reactive diene system. By oxidizing the sulfur heteroatom to a sulfone (thiophene 1,1-dioxide), the aromatic stabilization is negated, transforming the molecule into a planar, electron-deficient diene primed for cycloaddition.[4][5] This approach culminates in a powerful sequence—a Diels-Alder reaction followed by a spontaneous cheletropic extrusion of sulfur dioxide—to construct highly substituted and sterically congested benzene derivatives that are often inaccessible through classical electrophilic aromatic substitution routes.[6][7][8]

The Core Principle: A Diels-Alder/Cheletropic Extrusion Strategy

The synthetic utility of Dimethyl thiophene-2,3-dicarboxylate in this context is realized through a two-stage process. First, the thiophene is activated via oxidation. Second, the resulting thiophene 1,1-dioxide is employed as the diene component in a Diels-Alder reaction.

Mechanism of Action

The overall transformation is a tandem reaction sequence that proceeds via two key steps:

-

[4+2] Cycloaddition: The Dimethyl thiophene-2,3-dicarboxylate 1,1-dioxide, now acting as an electron-poor diene, reacts with a dienophile (typically an electron-rich or strained alkene or alkyne). This concerted reaction forms a transient bridged bicyclic adduct. Due to the electron-withdrawing nature of the sulfonyl group and the carboxylate esters, the reaction often exhibits inverse-electron-demand characteristics, allowing even electron-rich alkenes to serve as effective dienophiles.[4]

-

Cheletropic Extrusion: The bicyclic adduct readily undergoes a thermal retro-[4+1] cycloaddition, eliminating sulfur dioxide (SO₂).[6][9] The expulsion of this small, stable gaseous molecule is a powerful thermodynamic driving force, rendering the overall sequence effectively irreversible and leading to the formation of a stable, substituted aromatic ring.[6][7]

This powerful one-pot transformation from a heterocyclic system to a carbocyclic aromatic ring is a testament to the strategic manipulation of reactivity.

Caption: General reaction pathway for converting thiophenes to benzenes.

Key Experimental Considerations and Causality

-

The Oxidation Step: The conversion of the thiophene to its 1,1-dioxide is the critical activation step. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation, typically used in a stoichiometric excess (e.g., 2.2 equivalents) to ensure complete oxidation to the sulfone.[8][10] The reaction is generally performed in a chlorinated solvent like dichloromethane (DCM) at room temperature. The choice of a peracid is causal; it provides the electrophilic oxygen atom necessary to oxidize the nucleophilic sulfur of the thiophene ring.

-

Choice of Dienophile: The structure of the dienophile directly dictates the final substitution pattern of the aromatic product.

-

Alkynic Dienophiles: Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are ideal partners. They react to form the fully aromatic benzene ring directly upon SO₂ extrusion, simplifying the reaction and workup.[11]

-

Alkenic Dienophiles: While also reactive, they will initially yield a cyclohexadiene product. A subsequent oxidation step would be required to achieve full aromaticity. Phenyl vinyl sulfone is a notable exception, as it can participate in the Diels-Alder reaction followed by the elimination of both sulfur dioxide and benzenesulfinic acid to yield the aromatic product directly.[8]

-

-

Reaction Conditions: The Diels-Alder/cheletropic extrusion sequence typically requires thermal conditions. The reaction is often conducted in a high-boiling, inert solvent such as xylene or bromobenzene and heated to reflux to provide the necessary activation energy for both the cycloaddition and the subsequent extrusion of SO₂.[7][11]

Experimental Protocols

Safety Note: These protocols involve the use of strong oxidizing agents (m-CPBA) and flammable solvents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Oxidation of Dimethyl thiophene-2,3-dicarboxylate

This protocol describes the synthesis of the activated diene, Dimethyl thiophene-2,3-dicarboxylate 1,1-dioxide.

-

Reagents and Equipment:

-

Dimethyl thiophene-2,3-dicarboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

-

Procedure:

-

Dissolve Dimethyl thiophene-2,3-dicarboxylate (1.0 eq) in DCM in a round-bottom flask with magnetic stirring.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add m-CPBA (approx. 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, dilute the mixture with additional DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to quench excess peracid and remove m-chlorobenzoic acid, followed by water (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid, Dimethyl thiophene-2,3-dicarboxylate 1,1-dioxide, can be purified by recrystallization (e.g., from ethanol) or used directly in the next step if sufficiently pure.

-

Protocol 2: Synthesis of a Hexasubstituted Benzene Derivative

This protocol details the Diels-Alder cycloaddition with Dimethyl acetylenedicarboxylate (DMAD) followed by in-situ SO₂ extrusion.

-

Reagents and Equipment:

-

Dimethyl thiophene-2,3-dicarboxylate 1,1-dioxide (from Protocol 1)

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Bromobenzene (or Xylene)

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Dimethyl thiophene-2,3-dicarboxylate 1,1-dioxide (1.0 eq).

-

Add bromobenzene as the solvent.

-

Add Dimethyl acetylenedicarboxylate (DMAD, approx. 1.5-2.0 eq).

-

Heat the reaction mixture to reflux (approx. 156 °C for bromobenzene). The evolution of SO₂ gas should be apparent. (Caution: Perform in a fume hood).

-

Maintain the reflux and monitor the reaction by TLC until the thiophene dioxide is consumed (typically 12-24 hours).

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure hexasubstituted benzene product.

-

Caption: Step-by-step workflow from thiophene to a substituted benzene.

Data Summary: Representative Reactions

The following table summarizes the conditions and outcomes for Diels-Alder reactions of various thiophene 1,1-dioxides, illustrating the versatility of this synthetic method.

| Diene (Thiophene 1,1-Dioxide) | Dienophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 3,4-Di-tert-butyl- | Phenyl vinyl sulfone | Xylene | Reflux | 24 | o-Di-tert-butylbenzene | 91 | [8] |

| 3,4-Di(1-adamantyl)- | Phenyl vinyl sulfone | Xylene | Reflux | 24 | o-Di(1-adamantyl)benzene | 88 | [8] |

| 2,5-Dimethyl- | Benzoquinone | Chloroform | Reflux | ~16 | 2,5-Dimethylnaphthoquinone Adduct | ~45 | |

| Thieno[3,2-c]pyran-3-one deriv. | DMAD | Bromobenzene | 155 | 2 | Dimethyl benzothiophene dicarboxylate | 80 | [11] |

Conclusion

While Dimethyl thiophene-2,3-dicarboxylate is unreactive in its native state, its transformation into the corresponding 1,1-dioxide unlocks a powerful synthetic pathway. The Diels-Alder/cheletropic extrusion sequence provides a robust and reliable method for the synthesis of complex, polysubstituted aromatic compounds. This strategy, which leverages the temporary disruption of aromaticity as a synthetic tool, is a prime example of how understanding reaction mechanisms and molecular reactivity can lead to the development of elegant solutions for challenging synthetic problems. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this valuable transformation in their own synthetic endeavors.

References

-

Iron-Catalyzed Asymmetric [4+2]/Cheletropic Retro-[4+1] Cycloadditions of Thiophene S,S-Dioxides with 3-Substituted Indoles. (2025). PubMed. [Link]

-

Preparation and Diels–Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. (2016). ResearchGate. [Link]

-

Chemistry of Thiophene 1,1-Dioxides. (2014). The Dong Group. [Link]

-

Sulfur Dioxide Promotes Its Hetero-Diels−Alder and Cheletropic Additions to 1,2-Dimethylidenecyclohexane. (2018). ResearchGate. [Link]

-

New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022). National Institutes of Health. [Link]

-

Preparation and Photochemistry of Thiophene-S-oxides. (2001). Universität Duisburg-Essen. [Link]

-

Preparation and Photochemistry of Thiophene-S-oxides. University of Duisburg-Essen. [Link]

-

Ab Initio and Experimental Studies on the Hetero-Diels−Alder and Cheletropic Additions of Sulfur Dioxide to (E)-1-Methoxybutadiene: A Mechanism Involving Three Molecules of SO2. Figshare. [Link]

-

Diels-Alder Reactions of Thiophene Oxides Generated in situ. (2008). ResearchGate. [Link]

-

Ab initio and experimental studies on the hetero-Diels-Alder and cheletropic additions of sulfur dioxide to (E)-1-methoxybutadiene: A mechanism involving three molecules of SO2. Infoscience. [Link]

-

Diels–Alder Reaction of Thiophene: Dramatic Effects of High-Pressure/Solvent-Free Conditions. ResearchGate. [Link]

-

Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion. Royal Society of Chemistry. [Link]

-

Diels-Alder Reactions of Thiophene Oxides Generated in situ. SciSpace. [Link]

-